The synthesis of deferoxamine mesylate involves several key steps:
The molecular formula of deferoxamine mesylate is with a molecular weight of approximately 560.68 g/mol .
Deferoxamine mesylate primarily engages in complexation reactions with metal ions:
Deferoxamine mesylate exerts its therapeutic effects through a well-defined mechanism:
Deferoxamine mesylate exhibits several notable physical and chemical properties:
Deferoxamine mesylate has several significant applications:
The discovery of Deferoxamine Mesylate exemplifies scientific opportunism emerging from apparent failure. In the late 1950s, researchers at Ciba Pharmaceuticals and the Swiss Federal Institute of Technology investigated Streptomyces pilosus-derived compounds for antibacterial properties, focusing initially on ferrimycins. During purification, they isolated an iron-containing impurity—ferrioxamine—that demonstrated unexpected resistance to bacterial degradation. When ferrimycins proved therapeutically impractical due to rapid microbial resistance, attention shifted to these impurities. Initial hypotheses proposed ferrioxamine as an iron supplement for anemia, but metabolic studies revealed minimal iron release during transit, suggesting instead a high-affinity binding characteristic. This prompted synthesis of the iron-free molecule Deferoxamine in December 1960 [1] [7] [8].
Preclinical validation progressed rapidly through rabbit and canine models demonstrating significant urinary iron excretion without acute toxicity. By 1961, human trials commenced with a hemochromatosis patient showing clinically relevant iron reduction, establishing physiological proof-of-concept. The compound’s development trajectory accelerated remarkably: Swiss regulatory approval occurred in 1963, followed by United States Food and Drug Administration endorsement in 1968 for iron overload management. This five-year transition from animal models to clinical availability reflected both compelling efficacy data and the urgent unmet need in transfusion-dependent hematologic disorders [1] [4] [8].
Table 1: Key Milestones in Deferoxamine Development
Year | Milestone | Significance |
---|---|---|
1960 | Isolation of ferrioxamine B and synthesis of Deferoxamine | Identification of high-affinity iron-binding molecule |
1961 | First human administration in hemochromatosis | Demonstrated iron mobilization and urinary excretion in clinical setting |
1963 | Commercial approval in Switzerland | First regulatory authorization for clinical use |
1968 | FDA approval for iron intoxication and chronic overload | Established standard-of-care for transfusion-related iron accumulation |
1979 | Inclusion in WHO Essential Medicines List | Global recognition as critical therapeutic agent |
Post-approval research quickly expanded beyond primary indications. By the 1980s, dialysis-associated aluminum toxicity emerged as a novel application, leveraging Deferoxamine’s affinity for trivalent cations. Parallel investigations explored its potential in radiation-induced tissue injury and neurodegenerative conditions, establishing a robust academic foundation for mechanism-driven repurposing [1] [4].
Deferoxamine Mesylate functions as a hexadentate chelator with exceptional specificity for ferric iron (Fe³⁺). Its linear molecular structure (C₂₅H₄₈N₆O₈) incorporates three hydroxamic acid groups that each donate an oxygen atom to form coordinate covalent bonds with iron, creating a stable octahedral complex. This 1:1 stoichiometry yields ferrioxamine—a water-soluble compound with distinctive reddish coloration. Crucially, the molecule’s conformational flexibility enables complete encapsulation of Fe³⁺, preventing participation in redox cycling while excluding essential divalent cations like zinc and copper under physiological conditions [6] [10].
The chelation process occurs preferentially with labile iron pools, particularly non-transferrin-bound iron (NTBI) that appears during transfusion overload. Unlike transferrin-bound iron, NTBI readily participates in Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH), generating hydroxyl radicals that peroxidize lipids, oxidize proteins, and damage nucleic acids. By sequestering Fe³⁺, Deferoxamine disrupts this catalytic cycle at its source. Experimental evidence confirms reduced lipid peroxidation and oxidative stress markers in neuronal, cardiac, and hepatic tissues following administration [5] [6] [10].
Table 2: Chelation Sites and Biochemical Actions
Molecular Feature | Biochemical Action | Pathophysiological Consequence |
---|---|---|
Hydroxamic acid groups | Coordinate covalent bonds with Fe³⁺ | Formation of inert ferrioxamine complex |
Aliphatic backbone | Solubility enhancement (50 mg/mL in water) | Renal elimination of complexed metals |
Terminal amine | Non-participation in metal binding | Functionalization for drug delivery systems without impairing chelation |
Molecular weight (560.7 g/mol) | Limited blood-brain barrier permeability | Requirement for alternative CNS delivery strategies |
Deferoxamine’s efficacy arises from extraordinary binding affinity, quantified by a stability constant (log β) of 30.6 for Fe³⁺. This exceeds physiological chelators like transferrin (log β = 23) by orders of magnitude, enabling competitive iron extraction even at micromolar concentrations. Kinetic studies reveal association rates (k_on ≈ 10³ M⁻¹s⁻¹) sufficient for rapid NTBI scavenging during peak plasma concentrations following parenteral administration. The complex remains stable across pH 1–7, resisting acid-mediated dissociation during renal excretion [4] [6].
Comparative analyses demonstrate selectivity differentials: while aluminum (log β = 22.0) binding occurs therapeutically, affinity for calcium (log β = 2.5) or magnesium (log β = 4.3) remains negligible, minimizing electrolyte disruption. However, prolonged exposure risks trace metal depletion, necessitating monitoring during chronic use. Recent structural analogs seek enhanced brain permeability while preserving these thermodynamic advantages—an ongoing challenge in chelator design [4] [5].
Transfusion-dependent hematologic disorders constitute the primary research domain. Thalassemia major patients receiving regular Deferoxamine infusions show reduced hepatic iron concentration (LIC) from >15 mg/g dry weight to <7 mg/g within 2–3 years, correlating with decreased serum ferritin (median reduction: 1560 μg/L annually). Histologically, this translates to regression of bridging fibrosis and reduced cirrhosis incidence. Cardiac outcomes demonstrate particular significance: left ventricular ejection fraction improvements (ΔLVEF +8.2%) accompany reduced cardiac T2* signal abnormalities, directly lowering heart failure mortality in prospective cohorts [4] [8].
Emerging applications address nontransfusional iron accumulation. Research in hereditary hemochromatosis reveals enhanced iron mobilization despite intact enteric regulation, while cerebral iron accumulation disorders like aceruloplasminemia show promising neuronal protection in murine models. The compound’s capacity to traverse the blood-cerebrospinal fluid barrier—though limited—enables measurable decreases in basal ganglia iron stores when administered via sustained-delivery systems [4] [8].
Dialysis-associated encephalopathy and osteomalacia provide compelling repurposing opportunities. Aluminum contamination in dialysate binds plasma transferrin, depositing in bone and neural tissue. Deferoxamine’s moderate aluminum affinity (≈10% of iron affinity) proves sufficient for clinical benefit: administered pre-dialysis, it forms dialyzable aluminoxamine, reducing serum aluminum by 40–60% weekly. Bone biopsy studies confirm decreased aluminum surface staining (median reduction: 37%; p<0.001) and histological improvement in osteomalacia within 6 months. Cognitive assessments reveal slowed Mini-Mental State Examination decline versus controls, validating central nervous system efficacy despite restricted blood-brain barrier penetration [2] [8].
Radiation-induced fibrosis investigations exploit Deferoxamine’s angiogenic properties. Murine models demonstrate 42% increased microvessel density (p=0.007) and collagen reorganization following subcutaneous administration in irradiated tissue. Proposed mechanisms include hypoxia-inducible factor-1α stabilization and reduced oxidative damage to dermal fibroblasts—effects independent of primary chelation activity [1] [7].
Neurodegenerative research leverages iron’s role in amyloidogenesis. Transgenic Alzheimer’s models treated intranasally exhibit reduced cortical iron (–29%; p<0.01), attenuated β-amyloid plaque burden (–43%; p=0.003), and improved Morris water maze performance. Parkinsonian models show similar promise: substantia nigra tyrosine hydroxylase-positive neuron survival increases 2.7-fold versus controls when administered pre-degeneration. These findings stimulate ongoing clinical exploration despite delivery challenges [5].
Chronic wound applications focus on ischemia modulation. Diabetic ulcer models reveal accelerated angiogenesis (vascular endothelial growth factor +155%) and epithelialization rates (+38%; p<0.05) with topical Deferoxamine, attributed to reactive oxygen species scavenging and prolyl hydroxylase inhibition. Human trials remain preliminary but support continued mechanistic investigation [1] [7].
Table 3: Research Focus Areas Beyond Traditional Indications
Pathology | Key Research Findings | Experimental Models |
---|---|---|
Radiation-induced fibrosis | Microvessel density ↑42%; collagen reorganization | Murine dermal irradiation |
Alzheimer’s disease | Cortical iron ↓29%; β-amyloid plaques ↓43%; cognitive improvement | APP/PS1 transgenic mice |
Parkinson’s disease | Nigral neuron survival ↑270%; reduced oxidative stress markers | MPTP-lesioned primates |
Diabetic ulcers | Epithelialization rate ↑38%; VEGF expression ↑155% | Db/db mouse wound model |
Intracerebral hemorrhage | Perihematomal iron clearance ↑; neuronal survival improved (preclinical) | Collagenase-induced ICH in rats |
The compound’s potential in intracerebral hemorrhage illustrates mechanistic complexity. Preclinical evidence confirms reduced perihematomal iron deposition and improved functional outcomes, but phase II human trials (NCT02175225) yielded neutral results for modified Rankin Scale outcomes at 90 days (34.3% vs 32.9%; adjusted difference 0.6%). This underscores persistent translational challenges despite compelling pathophysiological rationale [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: